4-(5-Chloro-2-methoxyanilino)-2-[3-(methylamino)propylamino]-4-oxobutanoic acid
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Overview
Description
4-(5-Chloro-2-methoxyanilino)-2-[3-(methylamino)propylamino]-4-oxobutanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-substituted aniline ring, a methoxy group, and a butanoic acid moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-2-methoxyanilino)-2-[3-(methylamino)propylamino]-4-oxobutanoic acid typically involves multiple steps:
Formation of the Aniline Derivative: The starting material, 5-chloro-2-methoxyaniline, is synthesized through the chlorination of 2-methoxyaniline.
Amidation Reaction: The aniline derivative undergoes an amidation reaction with 3-(methylamino)propylamine to form the intermediate compound.
Coupling Reaction: The intermediate is then coupled with a butanoic acid derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure complete reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloro-2-methoxyanilino)-2-[3-(methylamino)propylamino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, 4-(5-Chloro-2-methoxyanilino)-2-[3-(methylamino)propylamino]-4-oxobutanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound can be studied for its potential interactions with biological macromolecules. It may serve as a probe to understand enzyme mechanisms or as a ligand in receptor studies.
Medicine
In medicine, the compound’s structure suggests potential pharmacological activities. It could be investigated for its effects on specific biological targets, such as enzymes or receptors, and its potential therapeutic applications.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 4-(5-Chloro-2-methoxyanilino)-2-[3-(methylamino)propylamino]-4-oxobutanoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chloro and methoxy groups may facilitate binding to specific sites, while the butanoic acid moiety could influence the compound’s overall activity and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Chloro-2-methoxyanilino)-2-[3-(ethylamino)propylamino]-4-oxobutanoic acid
- 4-(5-Chloro-2-methoxyanilino)-2-[3-(dimethylamino)propylamino]-4-oxobutanoic acid
Uniqueness
Compared to similar compounds, 4-(5-Chloro-2-methoxyanilino)-2-[3-(methylamino)propylamino]-4-oxobutanoic acid may exhibit unique properties due to the specific arrangement of its functional groups. This can result in distinct chemical reactivity and biological activity, making it a valuable compound for further research and application.
Properties
IUPAC Name |
4-(5-chloro-2-methoxyanilino)-2-[3-(methylamino)propylamino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O4/c1-17-6-3-7-18-12(15(21)22)9-14(20)19-11-8-10(16)4-5-13(11)23-2/h4-5,8,12,17-18H,3,6-7,9H2,1-2H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLYHPYJBMZEKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCNC(CC(=O)NC1=C(C=CC(=C1)Cl)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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